10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-
Description
10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is a nitrogen-substituted phenothiazine derivative where the N-10 position is functionalized with a 4-methylphenylsulfonyl (tosyl) group. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their pharmacological and material science applications. The introduction of a sulfonyl group at N-10 modifies electronic properties, solubility, and biological activity compared to unsubstituted phenothiazines or derivatives with other substituents .
Properties
CAS No. |
58010-03-0 |
|---|---|
Molecular Formula |
C19H15NO2S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
10-(4-methylphenyl)sulfonylphenothiazine |
InChI |
InChI=1S/C19H15NO2S2/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
LPRPWRDPVGUTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Classical Sulfonylation Protocol
The traditional method involves reacting phenothiazine with 4-methylbenzenesulfonyl chloride in the presence of a base. Key steps include:
-
Base selection : Triethylamine or pyridine neutralizes HCl byproducts.
-
Solvent : Dry benzene or dichloromethane ensures anhydrous conditions.
-
Reaction time : 6–12 hours under reflux.
While this method is straightforward, yields are moderate (50–65%) due to competing side reactions such as over-sulfonylation or oxidation.
Optimized Sulfonylation with Catalytic Additives
Recent advancements utilize DMAP (4-dimethylaminopyridine) as a catalyst to enhance regioselectivity. A representative procedure involves:
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Phenothiazine (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), DMAP (0.1 eq) in DCM.
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Stirred at 25°C for 4 hours.
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Yield : 78% after column chromatography.
This method reduces reaction time and improves purity by suppressing dimerization byproducts.
C–N/C–S Coupling via Iron-Catalyzed Cyclization
Patent-Based Methodology (CN111039898A)
A 2019 patent describes a two-step synthesis starting from 2-nitro-4-methylsulfonyl thiophenol :
Step 1: Hydrogenation Reduction
-
Substrate : 2-nitro-4-methylsulfonyl thiophenol.
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Catalyst : Raney nickel (10–20 wt%).
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Conditions : H₂ gas, 60–80°C, 4–6 hours.
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Product : 2-amino-4-methylsulfonyl thiophenol (yield: 85–90%).
Step 2: Iron-Catalyzed Coupling
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Reagents : o-Dichlorobenzene or o-difluorobenzene (1.2 eq), FeCl₃·6H₂O (15 mol%), N,N,N′,N′-tetramethyl-1,8-naphthalenediamine (10 mol%).
-
Solvent : DMF or toluene.
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Conditions : 80–120°C, 6–24 hours under N₂.
-
Yield : 80–87% (Table 1).
Table 1. Optimization of Coupling Reaction Conditions
| Example | Substrate | Temp (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3 | o-Difluorobenzene | 110 | 6 | DMF | 87 |
| 4 | o-Dichlorobenzene | 110 | 6 | DMF | 83 |
| 5 | o-Difluorobenzene | 80 | 16 | DMF | 83 |
| 7 | o-Difluorobenzene | 110 | 24 | Toluene | 80 |
Mechanistic Insights
The iron catalyst facilitates dual C–N and C–S bond formation through a radical pathway. The ligand (tetramethylnaphthalenediamine) stabilizes the iron center, enhancing electron transfer efficiency.
Critical Analysis of Methodologies
-
Direct sulfonylation is cost-effective but limited by moderate yields.
-
Iron-catalyzed coupling offers higher efficiency and scalability but requires stringent anhydrous conditions.
-
Hybrid approaches combining sulfonylation with subsequent functionalization (e.g., oxidation or alkylation) remain underexplored.
Chemical Reactions Analysis
Types of Reactions
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield the corresponding sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Medicinal Chemistry
10H-Phenothiazine derivatives have been extensively studied for their pharmacological properties. The sulfonyl group enhances the biological activity of the phenothiazine core, making it a candidate for developing new therapeutic agents.
- Antipsychotic Activity : Phenothiazines are historically known as antipsychotic medications. Research indicates that derivatives like 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- may exhibit similar properties, potentially serving as novel treatments for schizophrenia and other mental health disorders .
- P2X4 Receptor Antagonism : A study highlighted the potential of phenothiazine derivatives as P2X4 receptor antagonists, which could be beneficial in treating neuropathic pain and neurodegenerative diseases . This suggests that 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- might also possess similar antagonistic effects.
Organic Electronics
The electronic properties of phenothiazines make them suitable for applications in organic semiconductors and photovoltaic devices.
- Charge Transfer Properties : The compound's structure allows for efficient charge transfer, which is crucial in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that phenothiazine derivatives can improve the efficiency of these devices through their electron-donating capabilities .
Environmental Chemistry
Research into the environmental impact of chemical compounds has identified phenothiazines as significant due to their stability and persistence in various ecosystems.
- Bioaccumulation Potential : The environmental behavior of compounds like 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is critical for assessing their risk to human health and ecosystems. Studies have utilized models to predict bioaccumulation potential, indicating that such compounds may pose low risk under certain exposure scenarios .
Case Studies
Mechanism of Action
The mechanism of action of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Comparison with Similar Compounds
Structural Analogues at the N-10 Position
The N-10 position in phenothiazines is a key site for functionalization. Below is a comparison of substituents and their impacts:
Key Observations :
- Electron-Withdrawing vs.
- Biological Activity : N-10 phthalimidoalkyl derivatives exhibit potent antitumor activity, while sulfonamide derivatives (e.g., at C-3) are explored for antimicrobial uses. The target compound’s tosyl group may confer unique receptor-binding properties due to its bulky, polar nature .
Sulfur-Oxidized Phenothiazine Derivatives
Phenothiazine sulfones (e.g., 5,5-dioxides) differ from N-sulfonyl derivatives in both structure and properties:
Key Observations :
Substituent Effects on Antitumor Activity
highlights the role of N-10 substituents in antitumor potency:
- Alkyl Chain Length : 10-[4-(Phthalimido)butyl]- derivatives (C4 chain) show higher activity (TCID₅₀ = 7.8 µg/mL) than propyl (C3) analogues (TCID₅₀ = 11.5 µg/mL).
- C-2 Substitution : Trifluoromethyl (CF₃) at C-2 enhances activity (TCID₅₀ = 4.7 µg/mL) compared to chlorine (Cl) or hydrogen .
Implications for Target Compound : The 4-methylphenylsulfonyl group at N-10 may sterically hinder interactions with biological targets, but its electron-withdrawing nature could enhance binding affinity in specific enzymatic contexts.
Biological Activity
10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its interactions with various biological systems, antitumor effects, and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by its phenothiazine core, which is a common scaffold in many pharmacologically active substances. The sulfonyl group attached to the phenyl ring enhances its solubility and biological activity. The molecular formula is C₁₉H₁₅N₁O₂S, with a molecular weight of 353.465 g/mol.
1. Antitumor Activity
Research indicates that phenothiazine derivatives exhibit significant antitumor properties. A study on various phenothiazine compounds demonstrated that specific substitutions can enhance their efficacy against cancer cells. For instance:
- HEp-2 Tumor Cells : The compound showed notable activity against HEp-2 tumor cells, with varying TCID50 values depending on the substituents at different positions on the phenothiazine ring. The trifluoromethyl derivative exhibited a TCID50 of 4.7 µg/mL, indicating potent activity, while other derivatives showed less efficacy (e.g., TCID50 values ranging from 11.5 to 75.0 µg/mL) .
2. Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been well-documented. Studies suggest that compounds containing sulfonamide groups often demonstrate broad-spectrum antimicrobial activity. Specific findings include:
- Mechanism of Action : Sulfonamides inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA replication and cell division .
- Activity Spectrum : The compound's sulfonyl group contributes to its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Interaction Studies
Interaction studies have shown that 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- can bind to specific enzymes and receptors, influencing their activity. These interactions are critical for understanding the pharmacodynamics of the compound and its potential therapeutic applications.
Case Studies
Several case studies highlight the biological activity of phenothiazine derivatives:
- Study on Antitumor Effects :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
| Activity Type | Effect | Target | TCID50 (µg/mL) | Notes |
|---|---|---|---|---|
| Antitumor | Inhibition | HEp-2 tumor cells | 4.7 (trifluoromethyl) | Varies with substitutions |
| Antimicrobial | Broad-spectrum | Various pathogens | Not specified | Effective against multiple strains |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine?
- Methodology : The sulfonyl group is introduced via oxidation of the corresponding sulfide. A typical protocol involves refluxing 10H-phenothiazine derivatives with hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, phenothiazine sulfides are oxidized to sulfones by adding 30% H₂O₂ in two stages: first at 50–55°C, then under reflux at 120°C for 4–5 hours .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification often involves recrystallization from ethanol or column chromatography.
Q. How is the crystal structure of this compound resolved, and which software is used?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Experimental details include data collection with MoKα radiation, numerical absorption correction, and constrained H-atom parameters .
- Example : For a related sulfonylated phenothiazine, triclinic crystal systems (space group P1) are common, with unit cell parameters refined to R values < 0.04 .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.1–8.2 ppm for phenothiazine core) and sulfonyl-linked methyl groups (δ ~2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 344.39 for a nitrophenyl analog) .
- IR Spectroscopy : Identify sulfone S=O stretches (~1300–1150 cm⁻¹) .
Advanced Research Questions
Q. How do electronic properties of the sulfonyl group influence applications in organic electronics?
- Methodology : The electron-withdrawing sulfonyl group enhances charge transport in materials like organic semiconductors. Electrochemical studies (cyclic voltammetry) reveal reduced HOMO-LUMO gaps compared to non-sulfonylated analogs. Computational modeling (DFT) predicts delocalized electron density across the phenothiazine-sulfonyl system, critical for dye-sensitized solar cells (DSSCs) .
- Data Contradictions : Some studies report conflicting charge mobility values due to crystallinity variations. Mitigate this by optimizing film deposition (e.g., spin-coating vs. vapor-phase techniques) .
Q. What strategies improve low yields in Sonogashira coupling reactions for phenothiazine derivatives?
- Methodology : Low yields (e.g., 6.9% in a nitrophenyl-ethynyl derivative ) often stem from catalyst inefficiency or side reactions. Optimize by:
- Using Pd(PPh₃)₄/CuI catalysts with strict anhydrous conditions.
- Employing high-purity solvents (THF/triethylamine) and degassing to prevent alkyne polymerization.
- Screening alternative ligands (e.g., XPhos) for sterically hindered substrates.
Q. How do substitution patterns on the phenothiazine core affect biological activity?
- Methodology : Compare sulfonylated derivatives with other substituents (e.g., nitro, ethynyl) in biochemical assays. For example:
- Antimicrobial Activity : Sulfones exhibit enhanced potency due to improved membrane permeability. A 3-chloro-sulfonylated analog showed 2–4× higher MIC values against S. aureus than non-sulfonylated versions .
- Enzyme Inhibition : Sulfonyl groups increase binding affinity to histone deacetylase (HDAC) active sites. Structure-activity relationship (SAR) studies require docking simulations (AutoDock) and IC₅₀ measurements .
Q. How to resolve discrepancies in crystallographic data for polymorphic forms?
- Methodology : Polymorphism arises from packing variations (e.g., π-π stacking vs. hydrogen bonding). Use:
- Temperature-Dependent XRD : Identify phase transitions.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O sulfonyl contacts) .
- Validation Tools : Check data consistency with PLATON or Mercury software to flag outliers .
Q. What computational methods predict the redox behavior of sulfonylated phenothiazines?
- Methodology :
- DFT Calculations : Calculate oxidation potentials (e.g., B3LYP/6-31G* level) and correlate with experimental cyclic voltammetry.
- Frontier Orbital Analysis : Sulfonyl groups lower HOMO energy (-5.2 eV vs. -4.8 eV for non-sulfonylated analogs), enhancing stability against oxidation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
